molecular formula C24H30N2O3 B4610243 5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione

5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione

Cat. No.: B4610243
M. Wt: 394.5 g/mol
InChI Key: YWUYOARTPQYIGP-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.22564282 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of imidazolidine derivatives, including those structurally related to 5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione, have been explored for their potential dual inhibitory activity against 5-lipoxygenase and cyclooxygenase. These compounds have shown varying degrees of selectivity toward these enzymes and exhibited oral activity in anti-inflammatory models, demonstrating their potential for therapeutic applications in inflammation (Unangst et al., 1994).

Reactivity and Structural Characterization

Research into the reactivity and structural characterization of sodium and ytterbium complexes with imidazolidine-bridged bis(phenolato) ligands highlights the versatility of imidazolidine derivatives in coordination chemistry. These studies provide insights into the synthesis of metal complexes that could be useful in catalysis and materials science (Xu et al., 2007).

Palladium(II)-Induced Intramolecular Cyclization

The regioselectivity of Palladium(II)-induced intramolecular cyclization involving imidazolidine derivatives has been studied, revealing the influence of sodium carboxylates on the formation of cyclized products. These findings have implications for the synthesis of complex organic structures and the development of new synthetic methodologies (Hosokawa et al., 1976).

Synthesis of 2-(2-Arylethyl)Imidazoles

Direct alkylation of 1-(N,N-dimethylaminomethyl)2-lithiomethylimidazole has provided a straightforward route to 2-(2-arylethyl)imidazoles, showcasing the synthetic utility of imidazolidine derivatives in accessing complex imidazole-containing structures, which are valuable in pharmaceutical and material science research (Tarnchompoo et al., 1990).

Hydrogen Bonding and Viscosity in Ionic Liquids

Studies on the impact of hydrogen bonding on the viscosity of imidazolium-based ionic liquids have elucidated the counter-intuitive behavior where a reduction in hydrogen bonding leads to an increase in viscosity. This research contributes to the understanding of ionic liquid properties, which is critical for their application in green chemistry and industrial processes (Hunt, 2007).

Properties

IUPAC Name

5,5-dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-23(2,18-10-6-5-7-11-18)19-12-14-20(15-13-19)29-17-9-8-16-26-21(27)24(3,4)25-22(26)28/h5-7,10-15H,8-9,16-17H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYOARTPQYIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione
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5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione
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5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione
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5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione
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5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione

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